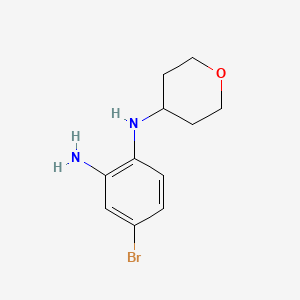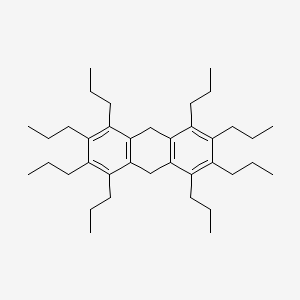![molecular formula C14H25N3O2 B8522841 ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8522841.png)
ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate
Descripción general
Descripción
ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it a valuable subject of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate typically involves multiple steps. The process begins with the preparation of the pyrrole ring, followed by the introduction of the carboxylic acid ethyl ester group. The final step involves the addition of the dimethylamino-ethylamino group. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(dimethylamino)ethoxy]ethanol: This compound shares some structural similarities but differs in its functional groups and overall chemical properties.
N,N-dimethyl-2-(2-aminoethoxy)ethanol: Another related compound with different functional groups and applications.
Uniqueness
ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Propiedades
Fórmula molecular |
C14H25N3O2 |
|---|---|
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H25N3O2/c1-5-19-14(18)13-11(2)10-16-12(13)6-7-15-8-9-17(3)4/h10,15-16H,5-9H2,1-4H3 |
Clave InChI |
QJEFKUVQQFVTPN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC=C1C)CCNCCN(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4R,6aR)-5-Iodo-2,2-dimethyl-6-((trityloxy)methyl)-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8522767.png)

![1-Propanone,1-benzo[b]thien-6-yl-](/img/structure/B8522789.png)









